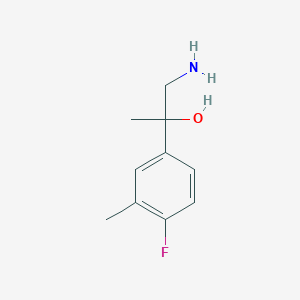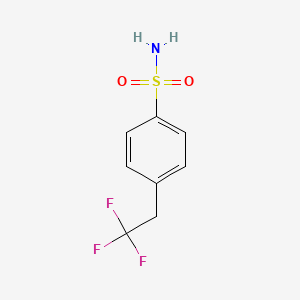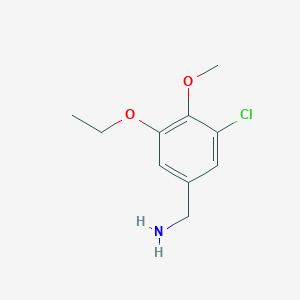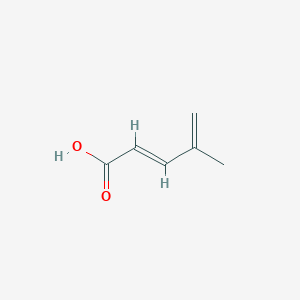
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Méthodes De Préparation
The synthesis of thiophene derivatives, including 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways .
Comparaison Avec Des Composés Similaires
1-(5-Ethylthiophen-2-yl)-4-methylpentane-1,3-dione can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various organic compounds.
Thiophene-3-carboxylic acid: Utilized in the production of dyes and pigments.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(5-ethylthiophen-2-yl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-4-9-5-6-12(15-9)11(14)7-10(13)8(2)3/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
SOUGWYJLTZUZGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C(=O)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
